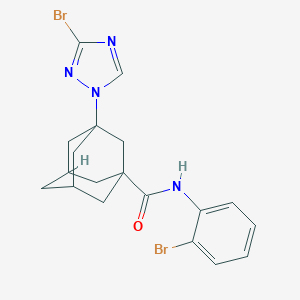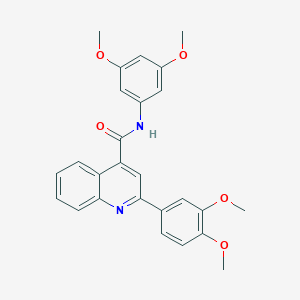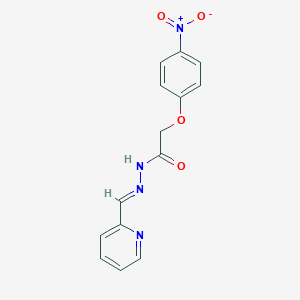![molecular formula C27H32BrNO6 B451954 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID](/img/structure/B451954.png)
2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group and a tetramethyl-substituted acridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID typically involves multiple steps:
Bromination: The initial step involves the bromination of a suitable phenol derivative to introduce the bromine atom at the desired position.
Ethoxylation: The brominated phenol is then ethoxylated to introduce the ethoxy group.
Acridine Derivative Formation: The acridine moiety is synthesized separately, often through a multi-step process involving cyclization and functional group modifications.
Coupling Reaction: The final step involves coupling the brominated, ethoxylated phenol with the acridine derivative under specific conditions, such as the use of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the acridine moiety or the phenoxy group.
Coupling Reactions: The phenoxy group can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group and the acridine moiety may interact with different sites on the target molecule, leading to changes in its activity or function. The exact pathways involved would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-BROMO-2-CHLORO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID
- 2-[5-BROMO-2-METHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID
Uniqueness
The unique combination of the brominated phenoxy group and the acridine moiety in 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID distinguishes it from similar compounds. This structure may confer specific properties, such as enhanced binding affinity to certain targets or unique reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C27H32BrNO6 |
|---|---|
Molekulargewicht |
546.4g/mol |
IUPAC-Name |
2-[5-bromo-2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,4,5,7,9,10-hexahydroacridin-9-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C27H32BrNO6/c1-6-34-20-7-14(15(28)8-21(20)35-13-22(32)33)23-24-16(9-26(2,3)11-18(24)30)29-17-10-27(4,5)12-19(31)25(17)23/h7-8,23,29H,6,9-13H2,1-5H3,(H,32,33) |
InChI-Schlüssel |
DPIOIWFOJXCRNS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)Br)OCC(=O)O |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)Br)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-methyl-2-furyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B451871.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B451873.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B451875.png)
![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B451876.png)

![2-Tert-butyl 4-ethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451880.png)
![N-[4-(N-{[2-(2-thienyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B451881.png)

![N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B451885.png)

![2-Ethyl 4-propyl 5-[(2-fluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451892.png)
![2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451894.png)
